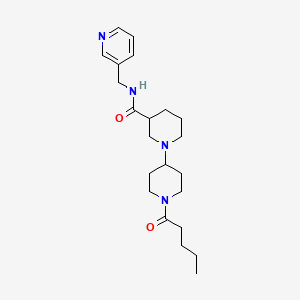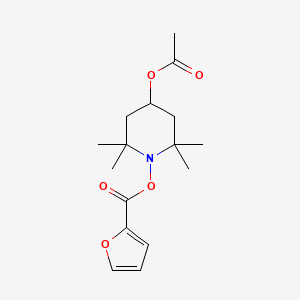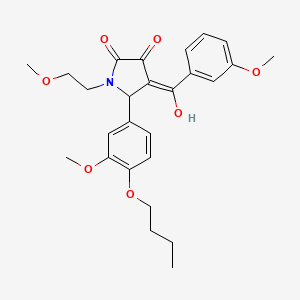
1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, this compound may modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Additionally, this compound has been shown to increase the levels of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of 1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for the study of 1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of drug addiction, as the dopamine D3 receptor has been implicated in the reward pathway of the brain. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential for combination therapy with other drugs. Finally, the development of more potent and selective compounds targeting the dopamine D3 receptor may lead to improved therapeutic outcomes.
Synthesis Methods
1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3-pyridylmethanol with 1,4'-bipiperidine-3-carboxylic acid to form the intermediate compound, 3-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxylic acid. This intermediate is then reacted with pentanoyl chloride to yield the final product, this compound.
Scientific Research Applications
1'-pentanoyl-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In preclinical studies, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce psychotic symptoms.
Properties
IUPAC Name |
1-(1-pentanoylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-2-3-8-21(27)25-13-9-20(10-14-25)26-12-5-7-19(17-26)22(28)24-16-18-6-4-11-23-15-18/h4,6,11,15,19-20H,2-3,5,7-10,12-14,16-17H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCGEDGYXGQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)

![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
![(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide](/img/structure/B5290413.png)
![N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide](/img/structure/B5290418.png)
![[2-(2-tert-butyl-4-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5290425.png)
![1-ethyl-N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5290426.png)
![[1-(4-aminopyrimidin-2-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5290431.png)
![3-[(3-fluorophenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5290442.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5290454.png)

![2-{4-[2-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]phenyl}-1H-benzimidazole](/img/structure/B5290474.png)

